molecular formula C6H15N B1584257 1-Methylpentylamine CAS No. 5329-79-3

1-Methylpentylamine

Cat. No. B1584257
CAS RN: 5329-79-3
M. Wt: 101.19 g/mol
InChI Key: WGBBUURBHXLGFM-UHFFFAOYSA-N
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Description

1-Methylpentylamine, also known as 2-hexanamine, is a chemical compound with the molecular formula C₆H₁₅N . It is a type of amine and is considered a subclass of chemical entities . The molecular weight of 1-Methylpentylamine is 101.120449±0 dalton .


Molecular Structure Analysis

The molecular structure of 1-Methylpentylamine is represented by the canonical SMILES string CCCCC©N . The InChI string is InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3 .


Physical And Chemical Properties Analysis

1-Methylpentylamine is a colorless to yellow liquid . It has a melting point of -19°C and a boiling point of 116°C . The density of 1-Methylpentylamine is 0.7630, and its refractive index is 1.4200 .

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates

    • 1-Methylpentylamine has been used in the synthesis of pharmaceutical intermediates. For instance, it was involved in producing 3-(N-Methyl-N-pentylamino) propanoic acid hydrochloride, an intermediate for Sodium Ibandronate (Han Jing, 2011).
  • CO2 Absorption and Solubility Studies

    • Research has explored the use of 1-Methylpentylamine derivatives in enhancing CO2 absorption capacity and rate in solutions. It was investigated in the context of aqueous solutions of methyl diethanolamine (MDEA) and monoethanolamine (MEA) mixed with 1,5-Diamino-2-methylpentane (DAMP) as an absorption promoter (R. Hamidi, M. Farsi, R. Eslamloueyan, 2018).
  • Synthesis of N-Methyl- and N-Alkylamines

    • The compound has been integral in the synthesis of N-Methyl- and N-alkylamines, vital in academic research and industrial production. This synthesis is significant for developing cost-effective methods using earth-abundant metal-based catalysts (T. Senthamarai, K. Murugesan, Kishore Natte, 2018).
  • Mass Spectrometry and NMR in Protein Analysis

  • Screening for N-Nitrosamines in Pharmaceuticals

    • A study developed a data-based screening approach to assess the risks of N-nitrosamines (NAs) in drug substances, identifying 1-Methylpentylamine among other substances for potential NA impurities in pharmaceuticals (Y. Kao, Shu-fen Wang, Meng-Hsiu Wu, 2022).
  • Experimental and Theoretical Investigations in Chemical Engineering

    • Research has been conducted on the equilibrium absorption performance of various activators, including 1-Methylpentylamine, on CO2 loading of 2-amino-2-methyl-1-propanol at different temperatures. This study is pivotal for energy and environmental applications (Rahele Mahmoodi, M. Mofarahi, A. Izadpanah, 2019).

Safety And Hazards

1-Methylpentylamine is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage (Category 1B) . It is also harmful if swallowed or inhaled, and it may cause respiratory irritation . Safety measures include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBUURBHXLGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884146
Record name 2-Hexanamine
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URL https://comptox.epa.gov/dashboard/DTXSID60884146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpentylamine

CAS RN

5329-79-3
Record name 2-Hexanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexanamine
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Record name 2-Aminohexane
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Record name 2-Hexanamine
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Record name 2-Hexanamine
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Record name 1-methylpentylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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